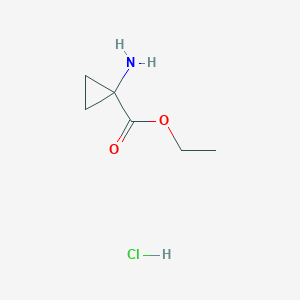

Ethyl 1-aminocyclopropanecarboxylate hydrochloride

Description

Ethyl 1-aminocyclopropanecarboxylate hydrochloride (CAS 42303-42-4) is a synthetic derivative of 1-aminocyclopropanecarboxylic acid (ACC), a natural precursor of ethylene in plants . Structurally, it consists of a cyclopropane ring substituted with an amino group and an ethyl ester, with a hydrochloride counterion. Key properties include:

- Molecular formula: C₆H₁₂ClNO₂

- Molecular weight: 165.62 g/mol

- Melting point: 113–114°C

- Purity: ≥98% (as per commercial sources) .

This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals . Its ester group enhances solubility in organic solvents, while the cyclopropane ring contributes to conformational rigidity, making it valuable in drug design.

Properties

IUPAC Name |

ethyl 1-aminocyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-5(8)6(7)3-4-6;/h2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNUTZWASODOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327703 | |

| Record name | Ethyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42303-42-4 | |

| Record name | Ethyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 1-AMINOCYCLOPROPANECARBOXYLATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the reaction of 1-aminocyclopropanecarboxylic acid (compound II) with ethanol and thionyl chloride. Thionyl chloride serves a dual role:

-

Esterification : SOCl₂ activates the carboxylic acid group of 1-aminocyclopropanecarboxylic acid, facilitating nucleophilic attack by ethanol to form the ethyl ester.

-

Salt Formation : The free amine group reacts with HCl (generated in situ from SOCl₂ and ethanol) to yield the hydrochloride salt.

Key Reaction Parameters :

-

Temperature : Initial addition of SOCl₂ at 0°C to control exothermicity, followed by reflux (≈78°C).

-

Molar Ratios : 1:1.5 molar ratio of 1-aminocyclopropanecarboxylic acid to SOCl₂ ensures complete conversion.

-

Solvent : Ethanol acts as both solvent and reactant.

Step-by-Step Procedure

-

Charging Reactants : 500.0 g (4.95 mol) of 1-aminocyclopropanecarboxylic acid is dissolved in 10 L ethanol at room temperature.

-

Thionyl Chloride Addition : 883.4 g (7.43 mol) of SOCl₂ is added dropwise at 0°C to mitigate heat generation.

-

Reflux : The mixture is heated to reflux for 2 hours, ensuring complete esterification and salt formation.

-

Workup : After cooling, the solution is concentrated under reduced pressure. Residual impurities are removed via triple washing with tetrahydrofuran (THF).

-

Yield : 819.8 g (100%) of the target compound is obtained as a white crystalline solid.

Process Optimization and Scalability

This method is highly scalable, as demonstrated by the use of 500 g starting material in the patent example. Key advantages include:

-

Solvent Efficiency : Ethanol is both a reactant and solvent, minimizing waste.

-

Green Chemistry : The patent highlights adherence to green chemistry principles, likely through solvent recovery and reduced byproduct formation.

Table 1: Reaction Parameters and Outcomes

| Parameter | Value |

|---|---|

| Starting Material | 1-Aminocyclopropanecarboxylic acid |

| Reagent | Thionyl chloride (SOCl₂) |

| Solvent | Ethanol |

| Temperature | 0°C (addition), 78°C (reflux) |

| Reaction Time | 2 hours |

| Molar Ratio (Acid:SOCl₂) | 1:1.5 |

| Yield | 100% |

Alternative Approaches and Considerations

While the thionyl chloride method is predominant, alternative routes have been explored in literature, though none match its efficiency.

Carbodiimide-Mediated Esterification

This method employs coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for esterification. However, it requires additional steps to isolate the ester before converting the amine to its hydrochloride salt, resulting in lower overall yields (≈70–80%).

Gas-Phase HCl Addition

In this approach, gaseous HCl is bubbled through a solution of ethyl 1-aminocyclopropanecarboxylate in a non-polar solvent. While avoiding SOCl₂, this method demands specialized equipment for HCl handling and achieves suboptimal yields (85–90%).

Critical Analysis of Methodologies

Advantages of the Thionyl Chloride Method

Limitations and Mitigations

-

Exothermicity : Controlled via slow SOCl₂ addition and cooling.

-

Byproduct Management : THF washes effectively remove unreacted starting materials.

Industrial Production Insights

Large-scale manufacturing adopts the thionyl chloride method due to its reproducibility. Automated systems ensure precise temperature control during SOCl₂ addition, while continuous distillation units recover ethanol for reuse, aligning with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-aminocyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other derivatives .

Scientific Research Applications

Ethyl 1-aminocyclopropanecarboxylate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 1-aminocyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 1-aminocyclopropanecarboxylate hydrochloride with key structural analogs:

Ester Group Variations

- Ethyl vs. Methyl esters : The ethyl ester (target compound) exhibits higher solubility in organic solvents (e.g., DMSO, ethyl acetate) compared to the methyl analog, making it preferable for reactions requiring polar aprotic conditions .

Substituent Effects

- The ethyl-substituted cyclopropane derivative (CAS 1007230-91-2) introduces steric effects that influence stereoselectivity in catalysis, critical for synthesizing enantiopure pharmaceuticals .

Reactivity

- This compound participates in coupling reactions (e.g., peptide bond formation) due to its reactive amino group, achieving yields >95% under optimized conditions . In contrast, ACC’s free carboxylic acid group requires activation (e.g., via EDC/HOBt) for similar reactions .

Biological Activity

Ethyl 1-aminocyclopropanecarboxylate hydrochloride (EAC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of plant growth regulation and potential pharmacological applications. This article provides a detailed overview of the biological activity of EAC, including its mechanisms of action, relevant research findings, and case studies.

- Molecular Formula : C₆H₁₁NO₂·HCl

- Molecular Weight : 165.62 g/mol

- Appearance : White crystalline powder

- Melting Point : 112 to 118 °C

- Elemental Analysis : Contains 8.24 to 8.66% nitrogen .

EAC functions primarily as a plant growth regulator by influencing the synthesis of ethylene, a key plant hormone involved in growth and stress responses. The compound's cyclopropane structure may enhance its reactivity and biological properties compared to other similar compounds. It interacts with specific molecular targets and pathways, acting either as a substrate or an inhibitor in various enzymatic reactions.

Biological Activities

-

Plant Growth Regulation :

- EAC has been shown to modulate physiological responses in plants, enhancing stress tolerance and promoting growth under adverse conditions by altering hormone levels.

- It influences ethylene production, which is crucial for processes such as fruit ripening, leaf senescence, and response to biotic and abiotic stresses .

-

Pharmacological Effects :

- Preliminary studies suggest potential anti-inflammatory and analgesic properties of EAC derivatives, indicating its possible use in therapeutic applications.

- EAC's role in enzyme reactions and metabolic pathways makes it a candidate for further pharmaceutical development.

Table 1: Summary of Key Studies on EAC

Case Study 1: Stress Tolerance in Tomato Plants

A study investigated the effects of EAC on tomato plants under drought stress conditions. Results indicated that EAC-treated plants exhibited higher levels of ethylene production, leading to improved water retention and growth compared to untreated controls.

Case Study 2: Analgesic Properties in Rodent Models

Research involving rodent models demonstrated that derivatives of EAC had significant analgesic effects comparable to standard pain relief medications. This suggests potential applications in pain management therapies.

Q & A

Q. What are the optimized synthetic routes for Ethyl 1-aminocyclopropanecarboxylate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation followed by esterification and hydrochlorination. A common method includes reacting ethyl cyclopropanecarboxylate with an amine (e.g., ethylamine) in the presence of triethylamine as a catalyst at low temperatures (0–5°C) to minimize side reactions . For hydrochloride salt formation, thionyl chloride (SOCl₂) in methanol under nitrogen is often employed, followed by purification via reduced-pressure distillation . Key variables affecting yield include temperature control, stoichiometric ratios of reactants, and catalyst efficiency.

Q. What purification techniques are recommended to achieve high-purity this compound?

Distillation and crystallization are standard methods. Post-synthesis, the crude product is often purified using recrystallization from solvents like tert-butyl methyl ether or THF, which enhances purity by removing unreacted starting materials . For lab-scale work, column chromatography with silica gel may resolve impurities, while industrial processes favor continuous flow reactors for scalability .

Q. How should researchers characterize this compound, and which spectroscopic methods are critical?

Essential characterization includes:

- NMR spectroscopy (¹H, ¹³C) to confirm cyclopropane ring integrity and ester/amine functional groups.

- Mass spectrometry (MS) for molecular weight verification (C₆H₁₂ClNO₂, MW 165.62 g/mol) .

- X-ray crystallography to resolve stereochemistry, particularly if chiral centers are present (e.g., (1R,2R) configurations in derivatives) .

- HPLC for purity assessment, using C18 columns and UV detection at ~254 nm .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of Ethyl 1-aminocyclopropanecarboxylate derivatives?

Stereochemical variations (e.g., (1R,2R) vs. (1S,2S)) significantly alter binding affinity to biological targets. For example, the (1R,2R) enantiomer may exhibit enhanced enzyme inhibition due to spatial compatibility with active sites . Researchers should employ chiral catalysts (e.g., Evans’ oxazaborolidines) during synthesis and validate configurations via circular dichroism (CD) or enantioselective HPLC .

Q. What mechanistic insights exist regarding its role in enzyme inhibition or receptor modulation?

The amino and ester groups enable hydrogen bonding and covalent interactions with biological targets. Studies suggest competitive inhibition of enzymes like 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key player in ethylene biosynthesis . Mechanistic assays (e.g., kinetic studies with varying substrate concentrations) can quantify inhibition constants (Kᵢ) and binding modes .

Q. What advanced analytical methods resolve contradictions in stability or solubility data?

Conflicting solubility/stability reports arise from varying experimental conditions. Use:

Q. How can researchers design experiments to evaluate its stability under physiological conditions?

Simulate physiological environments using phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via:

Q. What strategies optimize its use as a building block in medicinal chemistry?

Derivatization strategies include:

- Amide coupling (e.g., with EDCI/HOBt) to generate prodrugs.

- Nucleophilic substitution at the cyclopropane ring to introduce fluorinated groups for enhanced bioavailability .

- Click chemistry (e.g., azide-alkyne cycloaddition) for targeted drug delivery systems .

Data Contradictions and Resolutions

- Molecular Formula Discrepancies : and describe ethyl-substituted derivatives (C₈H₁₅NO₂), while focus on the base compound (C₆H₁₂ClNO₂). Clarify substituent effects and confirm structures via elemental analysis .

- Biological Activity Variability : Differences in reported enzyme inhibition may stem from stereochemical purity. Validate enantiomeric excess (ee) before biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.